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molecular formula C5H5F2NO B8648879 4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

Cat. No. B8648879
M. Wt: 133.10 g/mol
InChI Key: LAZRDNVJULFFKB-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A solution of potassium tert-butoxide (1.0 M in THF, 66.3 mL, 66.3 mmol) was added dropwise to a solution of 5-(chloromethyl)-3-(difluoromethyl)-4,5-dihydroisoxazole (16a rac, 9.0 g, 53.1 mmol) in THF (70 mL) at 0° C. The reaction mixture was stirred for 30 min, then aqueous saturated NH4Cl solution was added slowly. The mixture was extracted with Et2O (2×), and the combined organic extracts were dried over MgSO4. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-60% Et2O/pentane gradient) to give the title compound as an oil (5.29 g, 75% yield)
Quantity
66.3 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].Cl[CH2:8][CH:9]1[O:13][N:12]=[C:11]([CH:14]([F:16])[F:15])[CH2:10]1.[NH4+].[Cl-]>C1COCC1>[F:15][CH:14]([F:16])[C:11]1[CH:10]2[CH:9]([CH2:8]2)[O:13][N:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
66.3 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
9 g
Type
reactant
Smiles
ClCC1CC(=NO1)C(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-60% Et2O/pentane gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=NOC2CC12)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.29 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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